2-[(2-Chlorobenzyl)sulfanyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
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Overview
Description
2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one typically involves multiple stepsThe final step often involves the formation of the ethanone moiety through a series of condensation and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its interactions with various biological targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2-Chlorophenyl)methyl]sulfanyl}-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Properties
Molecular Formula |
C20H23ClN2O2S |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H23ClN2O2S/c1-25-18-8-6-17(7-9-18)22-10-12-23(13-11-22)20(24)15-26-14-16-4-2-3-5-19(16)21/h2-9H,10-15H2,1H3 |
InChI Key |
CYMPVDJGFGRDOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CSCC3=CC=CC=C3Cl |
Origin of Product |
United States |
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